molecular formula C17H16N2O3S B2597313 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide CAS No. 324538-64-9

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2597313
CAS No.: 324538-64-9
M. Wt: 328.39
InChI Key: RAFZMHICBCRXGM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide (CAS: 324538-64-9) is a heterocyclic compound with the molecular formula C₁₇H₁₆N₂O₃S and a molecular weight of 328.39 g/mol . Its structure features a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a 3,4-dimethoxybenzamide moiety at position 2. The compound’s antiproliferative activity against cancer cell lines, particularly MCF7 (human breast adenocarcinoma), has been documented, with derivatives of this scaffold showing IC₅₀ values in the nanomolar range .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-13-7-6-10(8-14(13)22-2)16(20)19-17-12(9-18)11-4-3-5-15(11)23-17/h6-8H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFZMHICBCRXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.

    Industry: It is explored for use in optoelectronic materials and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclopenta[b]thiophene derivatives with diverse biological activities. Structural modifications to the benzamide or thiophene moieties significantly influence pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide C₁₇H₁₆N₂O₃S 328.39 3,4-dimethoxybenzamide Anticancer (MCF7 inhibition)
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide C₂₁H₂₁BrN₄O₃S₂ 521.45 Bromo, piperidinylsulfonyl Antibacterial (MurF ligand)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide C₁₈H₁₈N₂O₄S 358.41 3,4,5-trimethoxybenzamide Not reported (predicted)
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide C₁₉H₂₀ClN₃O₃ 373.84 Allylcarbamoyl, chloro Antiviral (monkeypox protease)

Key Observations

Substituent Effects on Anticancer Activity

  • The 3,4-dimethoxybenzamide group in the target compound is critical for tyrosine kinase inhibition, mimicking gefitinib and dasatinib .
  • Adding a sulfamoyl group (Compound 24) enhances potency (IC₅₀ = 30.8 nM), while bulkier groups like piperidinylsulfonyl shift activity toward antibacterial targets (MurF protein) .

Role of Methoxy Groups

  • The 3,4,5-trimethoxybenzamide derivative (Table 1) has a higher molecular weight (358.41 g/mol) and predicted density (1.34 g/cm³) than the target compound, suggesting increased hydrophobicity . However, its biological activity remains uncharacterized.

Diversification of Applications

  • Substituting the benzamide with allylcarbamoyl and chloro groups (N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide) redirects activity to antiviral targets (monkeypox protease) with a binding affinity of -6.7 kcal/mol .

Synthesis and SAR Derivatives are synthesized via condensation reactions between chloroacetylated intermediates and sulfa drugs or amines . The cyano group on the thiophene ring is conserved across analogs, indicating its role in stabilizing interactions with kinase ATP pockets .

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article synthesizes current research findings and case studies related to its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopenta[b]thiophene moiety, which is known for its biological activity. The molecular formula is C19H21N3OSC_{19}H_{21}N_{3}OS with a molecular weight of 339.45 g/mol. Its structural characteristics contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of cyclopenta[b]thiophene exhibit promising antiproliferative effects across various cancer cell lines.

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, it may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies show that it can activate caspases (caspase 3, 8, and 9), which are critical for the apoptotic pathway .

Case Studies and Research Findings

  • Cell Proliferation Assays : In vitro studies using the A549 nonsmall cell lung cancer cell line demonstrated submicromolar growth inhibition (GI50 values) for compounds related to cyclopenta[b]thiophenes. For instance, one study reported GI50 values as low as 0.362 μM in certain cell lines .
  • Broad-Spectrum Antiproliferative Effects : In a panel of 60 human cancer cell lines, the tested compounds exhibited high growth inhibition percentages (GI > 80%) against various types of cancer, indicating broad-spectrum efficacy .
  • In Vivo Studies : Animal model studies (e.g., CT26 murine model) showed significant tumor growth reduction when treated with these compounds compared to untreated controls . This underscores the potential for further development into effective chemotherapeutics.

Comparative Data Table

The following table summarizes the biological activity data for this compound and related compounds:

CompoundGI50 (μM)LC50 (μM)Cell Lines TestedMechanism
This compound0.362Not specifiedA549, OVACAR-4, CAKI-1Tubulin inhibition
Compound 17 (related derivative)1.06 - 6.51Not specifiedVarious cancer linesApoptosis induction

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